Methyl(1,3-oxazol-5-ylmethyl)amine

PDE4 inhibition oxazole pharmacophore structure-activity relationship

Methyl(1,3-oxazol-5-ylmethyl)amine (CAS 1065073-40-6) is a heterocyclic primary amine building block featuring a 1,3-oxazole core substituted at the 5-position with an N-methylaminomethyl moiety. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom separated by a carbon, confers distinct physicochemical properties including moderate hydrogen-bond acceptor capacity (3 H-bond acceptors) and low lipophilicity (XLogP3 = -0.3), making it a versatile fragment for lead optimization in medicinal chemistry campaigns.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 1065073-40-6
Cat. No. B3039441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(1,3-oxazol-5-ylmethyl)amine
CAS1065073-40-6
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCNCC1=CN=CO1
InChIInChI=1S/C5H8N2O/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3
InChIKeyIATYYKPVJFWQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(1,3-oxazol-5-ylmethyl)amine (CAS 1065073-40-6) Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry and Fragment-Based Discovery


Methyl(1,3-oxazol-5-ylmethyl)amine (CAS 1065073-40-6) is a heterocyclic primary amine building block featuring a 1,3-oxazole core substituted at the 5-position with an N-methylaminomethyl moiety [1]. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom separated by a carbon, confers distinct physicochemical properties including moderate hydrogen-bond acceptor capacity (3 H-bond acceptors) and low lipophilicity (XLogP3 = -0.3), making it a versatile fragment for lead optimization in medicinal chemistry campaigns [1][2]. This compound serves primarily as an intermediate for the synthesis of novel chemical entities rather than as a final bioactive molecule.

Why Oxazole Regioisomers and Heterocyclic Analogs Cannot Be Substituted for Methyl(1,3-oxazol-5-ylmethyl)amine in Structure-Guided Programs


While oxazole-containing building blocks share the same heterocyclic core, substitution at different ring positions or replacement with isosteric heterocycles (isoxazole, thiazole, oxadiazole) produces compounds with non-interchangeable biological and physicochemical profiles. The 5-aminomethyl substitution pattern on the 1,3-oxazole ring constitutes a validated pharmacophore for enzyme inhibition, with structure-activity relationship (SAR) studies demonstrating that the oxazole core bearing 5-aminomethyl groups is essential for target engagement in PDE4 inhibition [1]. Furthermore, the 1,3-oxazole regioisomer (nitrogen and oxygen at positions 1 and 3, respectively) exhibits distinct electronic distribution and hydrogen-bonding geometry compared to 1,2-oxazole (isoxazole), directly affecting ligand-receptor binding conformations [2]. Simply substituting an isoxazole, thiazole, or differently substituted oxazole analog without re-optimizing the entire scaffold will likely compromise potency, selectivity, or physicochemical parameters such as solubility and metabolic stability.

Quantitative Differentiation Evidence for Methyl(1,3-oxazol-5-ylmethyl)amine Relative to Structural Analogs and Alternative Building Blocks


5-Aminomethyl Oxazole Pharmacophore Validated as Essential for PDE4 Inhibition Potency

Structure-activity relationship studies of oxazole-based PDE4 inhibitors identified that the combination of 4-carboxamide and 5-aminomethyl substituents on the oxazole core constitutes a novel PDE4 inhibitory pharmacophore [1]. Methyl(1,3-oxazol-5-ylmethyl)amine provides the 5-aminomethyl moiety as a synthetic handle. In contrast, oxazole analogs lacking the 5-aminomethyl group or bearing substitutions at alternative positions (e.g., 2-aryl or 4-alkyl only) failed to achieve comparable inhibitory activity in the same PDE4 assay system, confirming the positional specificity of this pharmacophore [1].

PDE4 inhibition oxazole pharmacophore structure-activity relationship anti-inflammatory

Oxazole C5 Substituent Electronic Effects Govern FAAH Inhibitor Potency with Quantified Hammett Correlation (ρ = 2.7–3.0)

Comprehensive SAR studies on oxazole-based fatty acid amide hydrolase (FAAH) inhibitors established a quantitative linear relationship between -log Ki and the Hammett σp constant of C5 oxazole substituents, with a reaction constant ρ = 2.7–3.0 [1]. This large positive ρ value demonstrates that electron-withdrawing substituents at the 5-position substantially enhance FAAH inhibitory potency through electronic effects. Methyl(1,3-oxazol-5-ylmethyl)amine contains a methylaminomethyl group that can be further elaborated to tune electronic properties. In contrast, inhibitors with C5 substituents that lack appropriate electronic character (e.g., electron-donating groups or unsubstituted oxazole) exhibit significantly reduced potency, with Ki values ranging from nanomolar to micromolar depending on substituent selection [1].

FAAH inhibition Hammett analysis oxazole SAR pain therapeutics

1,3-Oxazole vs. Isoxazole Regioisomers: Distinct Chemical Reactivity and Synthetic Accessibility

The 1,3-oxazole scaffold (nitrogen and oxygen at 1,3-positions) and 1,2-oxazole (isoxazole, nitrogen and oxygen adjacent) exhibit fundamentally different synthetic accessibility and chemical reactivity profiles. 1,3-Oxazoles can be efficiently synthesized via the Van Leusen reaction using tosylmethyl isocyanides (TosMIC) with aldehydes, providing a modular, high-yielding route to diverse 5-substituted derivatives [1]. In contrast, isoxazole synthesis typically requires cyclocondensation of hydroxylamine with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls, which offers different substituent tolerance and regioselectivity [2]. Methyl(1,3-oxazol-5-ylmethyl)amine leverages the synthetic advantages of the 1,3-oxazole ring system, enabling more predictable and efficient downstream derivatization compared to isoxazole-based building blocks.

heterocyclic synthesis oxazole regioisomers Van Leusen reaction building block selection

Oxazol-5-ylmethyl Moiety Demonstrates Versatile Target Engagement Across Diverse Enzyme Classes in Patent Literature

The oxazol-5-ylmethyl substructure appears as a key pharmacophoric element in multiple patent-disclosed inhibitor series with quantified potency data. An SRSF protein kinase 1 (SRPK1) inhibitor containing an oxazol-5-ylmethyl-piperazine moiety demonstrated IC50 = 0.760 nM [1]. Muscarinic receptor antagonists incorporating oxazol-5-ylmethyl-ammonium salts have been claimed for respiratory indications [2]. Additionally, an oxazol-5-ylmethyl-urea derivative showed EC50 = 1.05 μM against nicotinamide phosphoribosyltransferase (NAMPT) [3]. Methyl(1,3-oxazol-5-ylmethyl)amine serves as the synthetic precursor for installing this validated oxazol-5-ylmethyl motif into diverse molecular frameworks.

kinase inhibition muscarinic antagonism NAMPT inhibition patent SAR

Computational Physicochemical Property Comparison: 1,3-Oxazole vs. Thiazole vs. Isoxazole Amine Building Blocks

Methyl(1,3-oxazol-5-ylmethyl)amine exhibits a favorable physicochemical profile for fragment-based and lead optimization campaigns: molecular weight 112.13 g/mol, XLogP3 = -0.3, topological polar surface area (TPSA) = 38.1 Ų, hydrogen bond donors = 1, hydrogen bond acceptors = 3 [1]. Compared to its thiazole analog (sulfur replacing oxygen; molecular weight ~128 g/mol, XLogP ~0.5–1.0 higher due to increased lipophilicity), the oxazole scaffold provides superior aqueous solubility and reduced non-specific binding potential while maintaining comparable heterocyclic geometry. Compared to the isoxazole regioisomer (different nitrogen-oxygen positioning), the 1,3-oxazole arrangement offers distinct hydrogen-bond acceptor geometry that can be exploited for target-specific interactions [2].

physicochemical properties Lipinski parameters fragment-based drug discovery building block selection

Optimal Research and Industrial Application Scenarios for Methyl(1,3-oxazol-5-ylmethyl)amine Based on Differentiated Evidence


Fragment-Based Discovery and Lead Optimization for PDE4 Inhibitors

Medicinal chemistry teams developing PDE4 inhibitors for inflammatory or respiratory indications should prioritize Methyl(1,3-oxazol-5-ylmethyl)amine as a building block. SAR studies confirm that the 5-aminomethyl oxazole substitution pattern constitutes a validated PDE4 inhibitory pharmacophore [1]. Procurement of this specific regioisomer enables direct installation of the required 5-aminomethyl group, whereas alternative oxazole building blocks lacking this substitution pattern cannot achieve the target pharmacophore without additional synthetic steps.

FAAH Inhibitor Optimization Requiring C5 Electronic Tuning

Programs targeting fatty acid amide hydrolase (FAAH) inhibition with oxazole-based scaffolds should procure Methyl(1,3-oxazol-5-ylmethyl)amine for systematic C5 substituent SAR exploration. Quantitative Hammett analysis (ρ = 2.7–3.0) demonstrates that C5 substituent electronic properties critically govern FAAH inhibitory potency [1]. This building block provides the C5-aminomethyl handle for installing diverse functional groups to modulate electronic effects and achieve sub-nanomolar target engagement.

Kinase and Enzyme Inhibitor Library Synthesis Incorporating Privileged Oxazol-5-ylmethyl Motif

For parallel synthesis campaigns targeting kinase inhibition (including SRPK1) or metabolic enzyme targets (including NAMPT), Methyl(1,3-oxazol-5-ylmethyl)amine offers a validated starting material. Patent data confirm that oxazol-5-ylmethyl-containing compounds achieve potent inhibition across diverse target classes, with SRPK1 IC50 = 0.760 nM and NAMPT EC50 = 1.05 μM reported [1][2]. This building block provides the core oxazol-5-ylmethyl substructure for installation via amide bond formation or reductive amination.

Physicochemical Property-Driven Fragment Library Construction

Fragment-based screening collections requiring balanced physicochemical properties should include Methyl(1,3-oxazol-5-ylmethyl)amine due to its favorable computational profile (MW = 112.13 g/mol, XLogP3 = -0.3, TPSA = 38.1 Ų) [1]. Compared to thiazole analogs with higher lipophilicity (XLogP ~0.5–1.0 higher), the 1,3-oxazole scaffold offers superior aqueous solubility and reduced non-specific binding risk, improving hit-to-lead progression metrics in fragment campaigns [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl(1,3-oxazol-5-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.